molecular formula C9H13BrClNO2 B13530237 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride

2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride

Cat. No.: B13530237
M. Wt: 282.56 g/mol
InChI Key: AAUMDFZUTTUINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride is a chemical compound with the molecular formula C9H13BrClNO2 It is a derivative of phenylethanolamine and contains both bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenylethanol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position of the aromatic ring.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position of the ethan-1-ol moiety. This can be achieved using ammonia or an amine source under appropriate conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoic acid: Another brominated aromatic compound with different functional groups.

    2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol: A positional isomer with the bromine and methoxy groups in different positions.

Uniqueness

2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-olhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H13BrClNO2

Molecular Weight

282.56 g/mol

IUPAC Name

2-amino-2-(5-bromo-2-methoxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C9H12BrNO2.ClH/c1-13-9-3-2-6(10)4-7(9)8(11)5-12;/h2-4,8,12H,5,11H2,1H3;1H

InChI Key

AAUMDFZUTTUINV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(CO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.